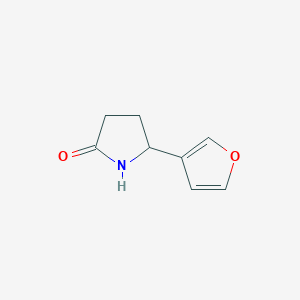
5-(Furan-3-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Furan-3-yl)pyrrolidin-2-one: is a heterocyclic compound that features a five-membered lactam ring fused with a furan ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile building block in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-3-yl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of functionalized acyclic substrates. For instance, the reaction of donor-acceptor cyclopropanes with primary amines, followed by in situ lactamization and dealkoxycarbonylation, can yield pyrrolidin-2-ones . Another method involves the selective synthesis via the ring contraction and deformylative functionalization of piperidine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microfluidic systems has been explored to enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Furan-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactam ring to other functional groups, such as amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidin-2-ones, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-(Furan-3-yl)pyrrolidin-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(Furan-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of enzymes and receptors involved in various cellular processes . For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidin-2-one: A structurally similar compound with a lactam ring but without the furan moiety.
Pyrrolidin-2,5-dione: Another related compound with an additional carbonyl group at the 5-position.
Furan-2-carboxylic acid: A compound with a furan ring and a carboxyl group, lacking the lactam structure.
Uniqueness
5-(Furan-3-yl)pyrrolidin-2-one is unique due to the presence of both the furan and lactam rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable scaffold in medicinal chemistry and organic synthesis .
Propriétés
Formule moléculaire |
C8H9NO2 |
|---|---|
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
5-(furan-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H9NO2/c10-8-2-1-7(9-8)6-3-4-11-5-6/h3-5,7H,1-2H2,(H,9,10) |
Clé InChI |
QLMWGVHYFMVGDP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC1C2=COC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


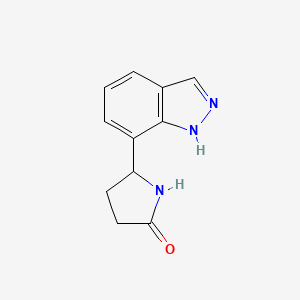
![3-Chloro-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12969340.png)
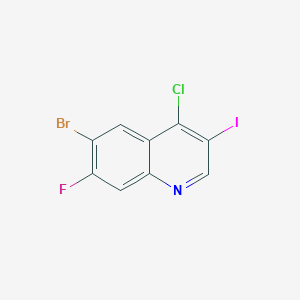
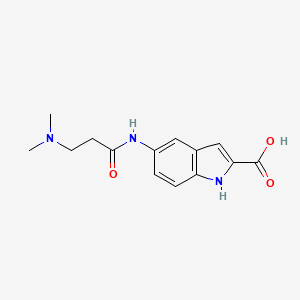
![(S)-tert-Butyl 2-(4,7-bis(4-aminophenyl)-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B12969353.png)
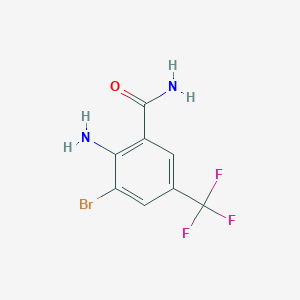
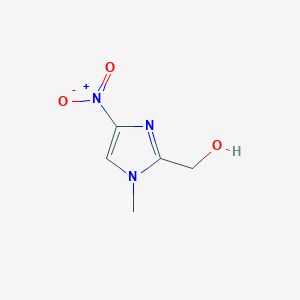
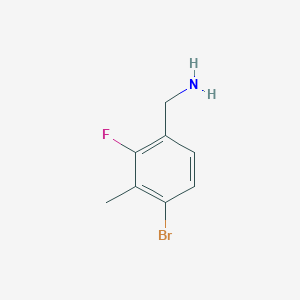
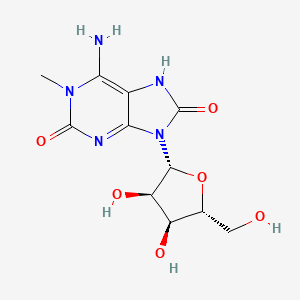
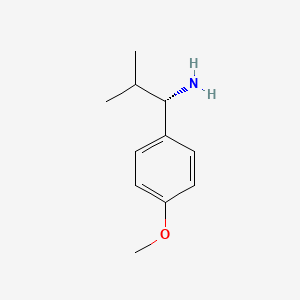
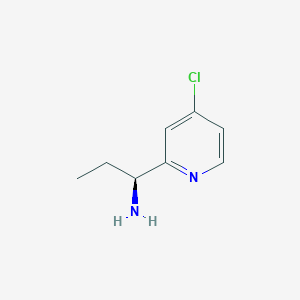
![tert-butyl N-[4-(3-chloropropylamino)-4-oxobutyl]carbamate](/img/structure/B12969412.png)
![Methyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B12969417.png)
![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B12969418.png)
